Cas no 2196443-75-9 (1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one)
![1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2196443-75-9x500.png)
1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[1-(2-Furanyl)-2-azaspiro[3.4]oct-2-yl]-2-propen-1-one
- 1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
- 2196443-75-9
- EN300-7521883
- Z2738285077
- 1-[1-(furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
- 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
-
- インチ: 1S/C14H17NO2/c1-2-12(16)15-10-14(7-3-4-8-14)13(15)11-6-5-9-17-11/h2,5-6,9,13H,1,3-4,7-8,10H2
- InChIKey: HLPIGZLNUDDGRU-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C2(CCCC2)CN1C(C=C)=O
計算された属性
- 精确分子量: 231.125928785g/mol
- 同位素质量: 231.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 406.8±34.0 °C(Predicted)
- 酸度系数(pKa): -1.42±0.40(Predicted)
1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7521883-0.05g |
1-[1-(furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one |
2196443-75-9 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one 関連文献
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-oneに関する追加情報
Research Brief on 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one (CAS: 2196443-75-9)
The compound 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one (CAS: 2196443-75-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the spirocyclic architecture of this molecule as a key feature contributing to its biological activity. The furan ring and the azaspiro[3.4]octane moiety provide a rigid scaffold that enhances binding affinity to target proteins, making it a promising candidate for drug development. Preliminary in vitro studies have demonstrated its efficacy in modulating specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases.
The synthesis of 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one involves a multi-step process that includes the formation of the spirocyclic core followed by functionalization with the furan and prop-2-en-1-one groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further pharmacological evaluations. Researchers have also explored its derivatives to optimize pharmacokinetic properties and reduce potential off-target effects.
In terms of biological activity, this compound has shown promising results in preclinical models. For instance, it has been reported to exhibit potent inhibitory effects on specific kinases implicated in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it a viable candidate for treating central nervous system disorders. However, further studies are required to fully elucidate its mechanism of action and assess its safety profile in vivo.
In conclusion, 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one represents a novel chemical entity with significant therapeutic potential. Ongoing research is expected to provide deeper insights into its applications, paving the way for its development into a clinical candidate. This brief underscores the importance of continued exploration of this compound and its derivatives in the context of drug discovery and development.
2196443-75-9 (1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one) Related Products
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 2229108-39-6(4-(azidomethyl)-5-bromo-2-methoxyphenol)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)
- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)




